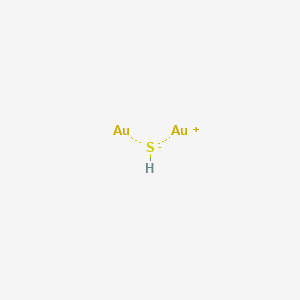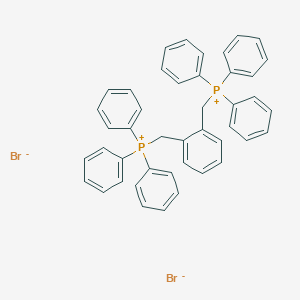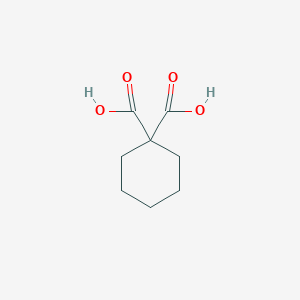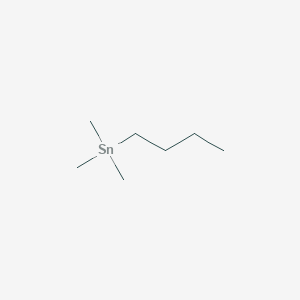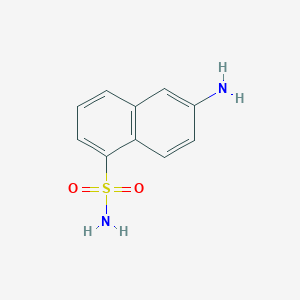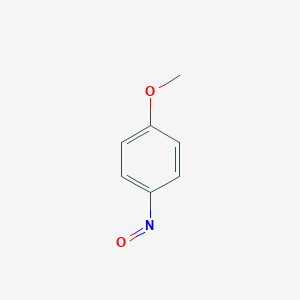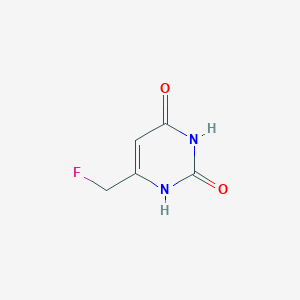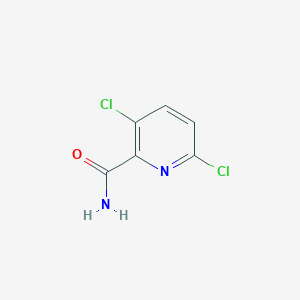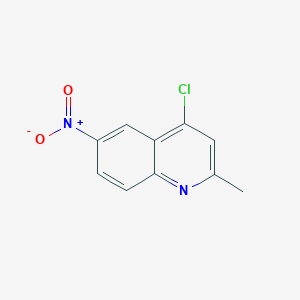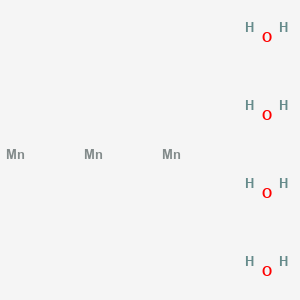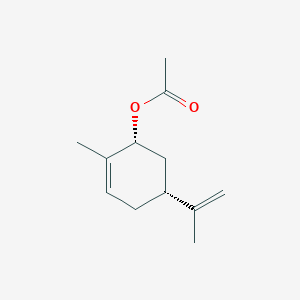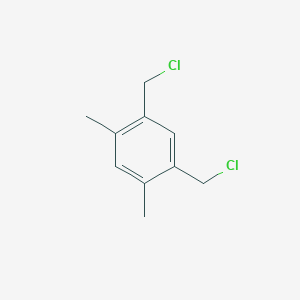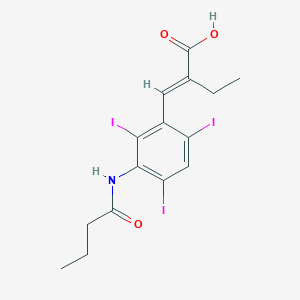
Bunamiodyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bunamiodyl is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound belongs to the class of benzoic acid derivatives and has a unique molecular structure that enables it to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Pseudoalbuminuria and Bunamiodyl
Bunamiodyl, a gallbladder contrast medium, has been associated with pseudoalbuminuria. This was observed in a study of 100 patients, excluding menstruating women, patients with true albuminuria, and urinary infections. A standard dosage of 6 capsules (4.5 Gm.) of bunamiodyl was administered, and the chemical formula is 3(3-butyrylamino-2,4,6-triiodophenyl)-2-ethyl sodium acrylate, containing 57% iodine in organic form. The excretion is largely renal (Grimm, Wallace, & Gerald, 1960).
Cholecystography with Bunamiodyl
Bunamiodyl has been used effectively for cholecystography, as evidenced in a study involving 500 patients. Administered in a total dose of 4.5 Gm., it provided fair to excellent visualization of the gallbladder in a majority of patients and was associated with fewer side effects like diarrhea and dysuria compared to other contrast mediums (Meszaros & Rich, 1960).
Pharmacology of Bunamiodyl
Toxicity studies on bunamiodyl have been conducted to understand its acute and chronic effects. In rats and dogs, the LD 60 was 2.75 Gm. per Kg. for rats, with daily feedings of 750 mg. per Kg. showing no toxicity. Dogs receiving 1 Gm. per day for two weeks exhibited no toxic symptoms or kidney damage (Levenstein, Wolven, & Urdang, 1961).
Hepatic Transport of Bilirubin
Studies on the impact of bunamiodyl on hepatic transport of bilirubin revealed that its administration causes mild hyperbilirubinaemia and increased bromsulphthalein retention. This investigation aids in understanding the drug's interaction with normal bilirubin transport (Billing, Maggiore, & Cartter, 1963).
Comparative Studies of Oral Contrast Media
A comparative study evaluated the efficacy of various oral contrast media, including bunamiodyl, for cholecystography. This study aimed to determine the best oral contrast medium based on tolerance and image quality (Doyon et al., 1982).
Propiedades
Número CAS |
1233-53-0 |
|---|---|
Nombre del producto |
Bunamiodyl |
Fórmula molecular |
C15H16I3NO3 |
Peso molecular |
639.01 g/mol |
Nombre IUPAC |
(2E)-2-[[3-(butanoylamino)-2,4,6-triiodophenyl]methylidene]butanoic acid |
InChI |
InChI=1S/C15H16I3NO3/c1-3-5-12(20)19-14-11(17)7-10(16)9(13(14)18)6-8(4-2)15(21)22/h6-7H,3-5H2,1-2H3,(H,19,20)(H,21,22)/b8-6+ |
Clave InChI |
CWRBDUIQDIHWJZ-SOFGYWHQSA-N |
SMILES isomérico |
CCCC(=O)NC1=C(C=C(C(=C1I)/C=C(\CC)/C(=O)O)I)I |
SMILES |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
SMILES canónico |
CCCC(=O)NC1=C(C=C(C(=C1I)C=C(CC)C(=O)O)I)I |
Otros números CAS |
1233-53-0 |
Números CAS relacionados |
1923-76-8 (hydrochloride salt) |
Sinónimos |
uniodyl buniodyl sodium salt |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



